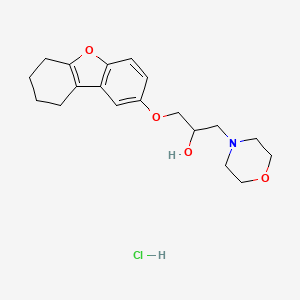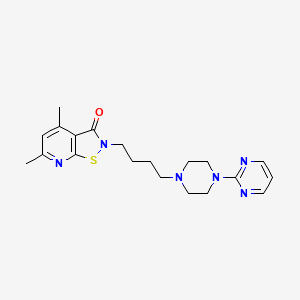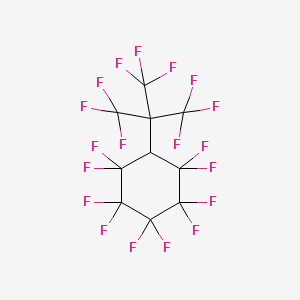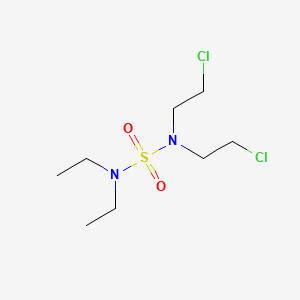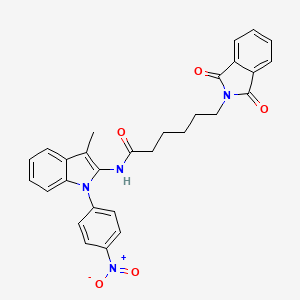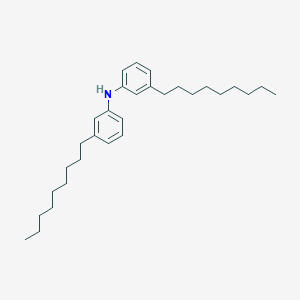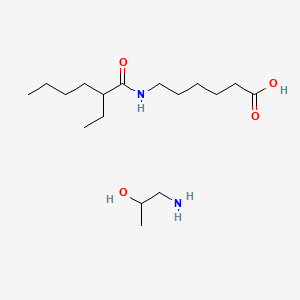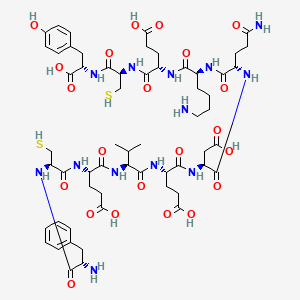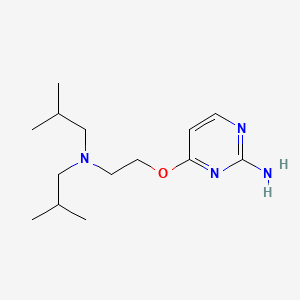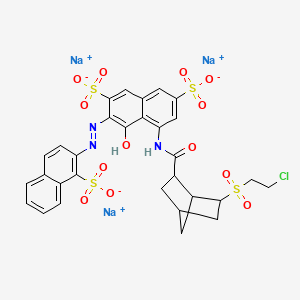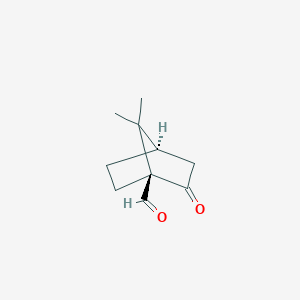
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been shown to increase reaction rates and improve yields for pyrimidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or ethoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to anticancer effects.
Modulation of Receptors: It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
- Pyridazine (1,2-diazine)
- Pyrazine (1,4-diazine)
- Other Pyrimidine Derivatives
Comparison: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other pyrimidine derivatives, it may exhibit enhanced pharmacological effects and improved drug-likeness .
Propiedades
Número CAS |
102207-73-8 |
|---|---|
Fórmula molecular |
C14H26N4O |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
4-[2-(dibutylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-3-5-9-18(10-6-4-2)11-12-19-13-7-8-16-14(15)17-13/h7-8H,3-6,9-12H2,1-2H3,(H2,15,16,17) |
Clave InChI |
QOKOFSWPBFMPCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCOC1=NC(=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


